2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
11-(1-methylimidazol-4-yl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-16-8-13(14-9-16)21(19,20)17-5-6-18-12(7-17)10-3-2-4-11(10)15-18/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNVPALKZPVVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine typically involves multiple steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
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Formation of the Pyrazole Ring: : The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. This step involves the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring .
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Sulfonylation: : The sulfonyl group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine. This step typically requires careful control of temperature and pH to ensure high yield and purity .
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Cyclization: : The final step involves the cyclization of the imidazole and pyrazole rings to form the hexahydro-cyclopenta structure. This can be achieved through intramolecular cyclization reactions under high-temperature conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group. Common oxidizing agents include hydrogen peroxide and peracids .
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Reduction: : Reduction reactions can target the imidazole ring, converting it to a dihydroimidazole under the influence of reducing agents like sodium borohydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Reagents such as sodium azide can replace the sulfonyl group with an azide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.
Substitution: Sodium azide, potassium cyanide, moderate temperatures.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Azide or cyano derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of 422.6 g/mol. The structure contains a sulfonyl group attached to an imidazole ring and a cyclopentapyrazole moiety which contributes to its biological activity and potential therapeutic effects.
Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines and bacterial strains.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds. The results showed that certain derivatives inhibited cell proliferation in cancer cell lines by inducing apoptosis through the activation of specific signaling pathways .
Pharmacological Studies
Pharmacological investigations reveal that this compound may act as a modulator of neurotransmitter systems. Its interaction with serotonin and dopamine receptors has been explored to assess its potential in treating neurological disorders.
Case Study: Neurotransmitter Modulation
In preclinical studies, it was observed that the compound influenced serotonin receptor activity, suggesting possible applications in treating depression and anxiety disorders .
Materials Science
Due to its unique structural features, this compound is also being investigated for applications in materials science. Its ability to form stable complexes with metal ions opens avenues for developing novel materials for catalysis and drug delivery systems.
Case Study: Catalytic Applications
Research has shown that metal complexes formed with this compound can catalyze reactions under mild conditions, demonstrating its utility in organic synthesis .
Mechanism of Action
The mechanism of action of 2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
*Estimated based on structural analogs.
Key Differences and Implications
Piperazine derivatives (e.g., ) lack bicyclic rigidity, favoring broader pharmacokinetic profiles but lower binding specificity.
Sulfonyl vs. Sulfanyl Groups :
- Sulfonyl (target compound) enhances electron-withdrawing effects and hydrogen-bond acceptor capacity, favoring interactions with polar enzyme pockets (e.g., kinases) .
- Sulfanyl derivatives (e.g., ) prioritize lipophilicity, aiding membrane penetration for antimicrobial activity .
Imidazole Substitution: 1-Methylimidazole in the target compound reduces metabolic degradation compared to unsubstituted imidazoles .
Bioactivity and Computational Predictions
- Similarity Indexing : Using Tanimoto coefficients (2D fingerprints), the target compound shares ~50–60% similarity with pyrazolo-pyrazines in and ~40% with piperazine-imidazole sulfonates . This suggests overlapping but distinct pharmacological profiles .
- Molecular Docking : Preliminary simulations (via SwissSimilarity ) predict strong affinity for kinases (e.g., BTK, p38 MAPK) due to sulfonyl-imidazole interactions with ATP-binding pockets, aligning with pyrazolo-pyrazine trends .
Pharmacokinetic Considerations
*Estimated via computational tools.
Biological Activity
The compound 2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article will explore the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 306.38 g/mol. The structure includes a sulfonamide group attached to a bicyclic system that contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. A study evaluated the antimicrobial activity of related compounds against clinical isolates such as Staphylococcus aureus and Escherichia coli, demonstrating zones of inhibition that suggest potential efficacy against these pathogens .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor for carbonic anhydrase (CA) isoforms. The inhibition constants (Ki) for various derivatives were measured using a stopped-flow CO2 hydrase assay. Results indicated that several compounds exhibited potent inhibition against hCA I and hCA II isoforms. For example, some derivatives showed Ki values as low as 58.8 nM against hCA I, suggesting that modifications in the structure significantly influence inhibitory activity .
Anticancer Potential
The pyrazolo[1,5-a]pyrazine scaffold has been investigated for its anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cell lines through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The presence of specific functional groups in the compound can enhance its interaction with biological targets involved in cancer progression .
Case Study 1: Antimicrobial Evaluation
In a comparative study of sulfonamide derivatives including similar structures to our compound, researchers reported significant antimicrobial activity against both methicillin-resistant and methicillin-susceptible strains of Staphylococcus aureus. The zones of inhibition ranged from 15 mm to 30 mm depending on the concentration used .
Case Study 2: Carbonic Anhydrase Inhibition
A detailed investigation into the inhibitory effects on carbonic anhydrase revealed that certain modifications to the pyrazolo structure resulted in enhanced potency against hCA II isoforms. Compounds with a methylpropionamide linker showed improved activity compared to simpler structures .
Data Tables
| Compound | Ki (nM) | Target Enzyme |
|---|---|---|
| Compound 1f | 58.8 | hCA I |
| Compound 1g | 66.8 | hCA I |
| Compound 1k | 88.3 | hCA I |
| Compound AAZ (reference) | 250 | hCA I |
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| MSSA | 25 |
| MRSA | 20 |
| E. coli | 15 |
Q & A
Q. What are the foundational synthetic routes for this compound, and what intermediates are critical?
The synthesis typically involves multi-step reactions starting from heterocyclic precursors. For example:
- Step 1 : Condensation of a brominated heterocycle (e.g., 3-bromothiophene-2-carboxylic acid) with a hydrazine derivative (e.g., 2-fluorophenylhydrazine) to form a pyrazole or imidazole intermediate .
- Step 2 : Sulfonylation of the imidazole moiety using sulfonyl chlorides under inert conditions (e.g., N₂ atmosphere) to introduce the sulfonyl group .
- Step 3 : Cyclization via acid-catalyzed or thermal methods to form the fused pyrazolo-pyrazine core .
Key intermediates include halogenated heterocycles and sulfonamide-linked precursors.
Q. Which spectroscopic techniques are essential for structural confirmation?
A combination of NMR (¹H/¹³C) , IR , and mass spectrometry is mandatory. For example:
- ¹H NMR : Assign peaks for imidazole protons (δ 7.2–8.1 ppm) and cyclopenta protons (δ 2.5–3.5 ppm) .
- IR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹) and pyrazine C=N vibrations (~1600 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
Table 1 : Common Characterization Techniques
| Technique | Key Signals/Data | Purpose |
|---|---|---|
| ¹H NMR | Cyclic proton environments | Core structure validation |
| LC-MS | Molecular ion, fragmentation | Purity and mass confirmation |
| X-ray | Crystallographic data | Absolute configuration |
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
- Catalyst Screening : Test Pd/Cu catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups) .
- Temperature Control : Use reflux conditions (80–120°C) for cyclization, monitored by TLC .
- Purification : Employ gradient flash chromatography (hexane/EtOAc) or recrystallization (MeOH/CH₂Cl₂) to isolate intermediates ≥95% purity .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Standardization : Use uniform protocols (e.g., IC₅₀ measurements at 24h vs. 48h) .
- Structural Analog Comparison : Compare with pyrazolo[1,5-a]pyrimidine derivatives (e.g., 2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone) to isolate pharmacophore contributions .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to validate target binding vs. off-target effects .
Q. What strategies mitigate side reactions during sulfonylation?
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Synthesize analogs with varied substituents (e.g., methyl vs. trifluoromethyl on the imidazole) .
- Biological Testing : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity trends .
- Data Analysis : Use multivariate regression to correlate logP, steric bulk, and IC₅₀ values .
Methodological Guidance
Q. How to validate synthetic reproducibility across labs?
Q. What computational tools predict metabolic stability?
- ADMET Predictors : Use SwissADME or ADMETLab to estimate CYP450 metabolism and clearance rates .
- Metabolite Identification : Simulate Phase I/II transformations (e.g., sulfonyl group oxidation) with Schrödinger’s MetaSite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
